molecular formula C16H16N4O2 B2651685 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-59-1

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

Cat. No.: B2651685
CAS No.: 2034403-59-1
M. Wt: 296.33
InChI Key: HORDTZHDNMYERC-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound that belongs to the class of aromatic heterocycles. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is known for its unique chemical structure and versatility. The methoxybenzyl group attached to the urea moiety further enhances its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves several steps. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the pyrazolo[1,5-a]pyridine core . This process often involves the use of reagents such as hydrazine and aldehydes under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways . The pyrazolo[1,5-a]pyridine core is known to interact with protein kinases, which play a crucial role in cell signaling and regulation . This interaction can lead to the inhibition of kinase activity, resulting in therapeutic effects such as anti-cancer activity.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be compared with other similar compounds such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyridines . These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the methoxybenzyl group enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to its analogs .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-pyrazolo[1,5-a]pyridin-5-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-15-4-2-12(3-5-15)11-17-16(21)19-13-7-9-20-14(10-13)6-8-18-20/h2-10H,11H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORDTZHDNMYERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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